molecular formula C17H22N6O2S B2731160 N,N,4-trimethyl-2-(6-(piperidin-1-yl)pyridazine-3-carboxamido)thiazole-5-carboxamide CAS No. 1396881-94-9

N,N,4-trimethyl-2-(6-(piperidin-1-yl)pyridazine-3-carboxamido)thiazole-5-carboxamide

Cat. No.: B2731160
CAS No.: 1396881-94-9
M. Wt: 374.46
InChI Key: PZFFBSSSGGZXTE-UHFFFAOYSA-N
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Description

N,N,4-trimethyl-2-(6-(piperidin-1-yl)pyridazine-3-carboxamido)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H22N6O2S and its molecular weight is 374.46. The purity is usually 95%.
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Biological Activity

N,N,4-trimethyl-2-(6-(piperidin-1-yl)pyridazine-3-carboxamido)thiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic implications of this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available thiazole and pyridazine derivatives. The reaction conditions often include the use of coupling agents to facilitate the formation of the amide bond between the thiazole and piperidine moieties. Characterization of the synthesized compound is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar thiazole derivatives. For instance, compounds with structural similarities demonstrated significant antiproliferative effects against various cancer cell lines. In a notable study, a related thiazole compound showed a growth inhibition (GI) value of 86.28% against NSCL cancer cells at a concentration of 10 μM . This suggests that this compound may exhibit similar properties.

Analgesic and Anti-inflammatory Activity

The biological evaluation of thiazolo[4,5-d]pyridazinones has indicated promising analgesic and anti-inflammatory activities. In vivo tests have shown that these compounds can significantly reduce pain responses in animal models, suggesting a mechanism that may involve modulation of inflammatory pathways . The specific mechanism for this compound remains to be fully elucidated but may involve inhibition of pro-inflammatory cytokines.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications in the piperidine and thiazole components can significantly influence the biological activity of these compounds. For example, variations in substituents on the piperidine ring have been shown to enhance binding affinity to target proteins involved in cancer proliferation pathways .

Research Findings Summary

Study Findings Methodology
Study 1Compound exhibited 86.28% GI against NSCL at 10 μMNCI-60 cell line screening
Study 2Demonstrated analgesic effects in animal modelsIn vivo tests using acetic acid cramps model
Study 3High probability of targeting kinase receptorsADME-Tox prediction analysis

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled study, researchers evaluated a series of thiazole derivatives including this compound for anticancer properties. The results indicated that these compounds inhibited cell growth through apoptosis induction and cell cycle arrest.

Case Study 2: Pain Management
Another study focused on the analgesic properties where the compound was tested against established pain models. Results showed a significant reduction in pain response compared to control groups, indicating its potential as an analgesic agent.

Properties

IUPAC Name

N,N,4-trimethyl-2-[(6-piperidin-1-ylpyridazine-3-carbonyl)amino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2S/c1-11-14(16(25)22(2)3)26-17(18-11)19-15(24)12-7-8-13(21-20-12)23-9-5-4-6-10-23/h7-8H,4-6,9-10H2,1-3H3,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFFBSSSGGZXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=NN=C(C=C2)N3CCCCC3)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.